Hydrazine, (2,4,6-trichlorophenyl)-, sulfate

Description

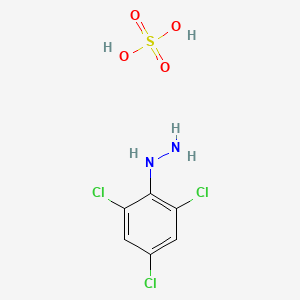

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate is a sulfated derivative of the parent compound hydrazine, (2,4,6-trichlorophenyl)- (CAS: 5329-12-4), which has the molecular formula C₆H₅Cl₃N₂ and a molecular weight of 211.476 g/mol . The compound features a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, coupled with a hydrazine (-NH-NH₂) group. Its sulfate form enhances solubility and stability for pharmaceutical and industrial applications.

Synthesis:

The parent hydrazine derivative is synthesized via diazotization and reduction of 2,4,6-trichloroaniline, yielding up to 90% under optimized conditions . It is frequently employed as a precursor in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, through reactions with ketones or aldehydes in the presence of catalysts like acetic acid .

The NBO analysis highlights intramolecular charge transfer, stabilizing the molecule through hyperconjugation .

Properties

CAS No. |

63133-79-9 |

|---|---|

Molecular Formula |

C6H7Cl3N2O4S |

Molecular Weight |

309.6 g/mol |

IUPAC Name |

sulfuric acid;(2,4,6-trichlorophenyl)hydrazine |

InChI |

InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4) |

InChI Key |

LXJKAYIKPLXFKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O |

Related CAS |

71965-09-8 5329-12-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:

Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.

Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.

Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.

Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.

Chemical Reactions Analysis

(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Electron-withdrawing groups (EWGs): The trichlorophenyl group in the target compound enhances electrophilicity compared to nitro (-NO₂) or unsubstituted analogs, improving binding to biological targets .

- Thermal stability : The sulfate form of the trichlorophenyl hydrazine derivative exhibits higher melting points (192–194°C ) than phenylhydrazine (m.p. ~19°C), attributed to stronger intermolecular forces from chlorine substituents .

Antimicrobial Performance :

| Microbial Strain | Compound 6 | Compound 7 | Compound 8 | Compound 9 |

|---|---|---|---|---|

| E. coli | 12.5 | 6.25 | 3.12 | 1.56 |

| C. albicans | 25.0 | 12.5 | 6.25 | 3.12 |

- Comparison with Nitrophenylhydrazines : Derivatives of 2,4,6-trichlorophenyl hydrazine show 4–8x lower MIC values than nitro-substituted analogs, attributed to enhanced membrane permeability via lipophilic Cl atoms .

Molecular Docking :

- Against 3LD6 protein (bacterial dihydrofolate reductase), trichlorophenyl hydrazine derivatives exhibit binding energies of -9.2 to -10.8 kcal/mol , outperforming nitrophenylhydrazines (-7.5 to -8.3 kcal/mol) .

- The DDFDI compound (derived from 2,4,6-trichlorophenyl hydrazine) shows superior binding to SARS-CoV-2 targets compared to remdesivir analogs .

Physicochemical Properties

| Property | 2,4,6-Trichlorophenyl Hydrazine | 2,4-Dinitrophenylhydrazine | Phenylhydrazine |

|---|---|---|---|

| Melting Point (°C) | 192–194 | 198–200 | 19–22 |

| IR νmax (cm⁻¹) | 3228 (N-H), 1520 (C=N) | 1600 (NO₂), 1530 (C=N) | 3300 (N-H) |

| LogP | 3.8 (estimated) | 1.2 | 0.9 |

Notes:

Biological Activity

Hydrazine, (2,4,6-trichlorophenyl)-, sulfate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2,4,6-trichlorophenylhydrazine involves several steps:

- Chlorination of Aniline : 2,4,6-trichloroaniline is produced.

- Diazotization : The aniline derivative is converted into a diazonium salt.

- Reduction : The diazonium salt is treated with an alkali sulfite to yield a hydrazinium salt.

- Decomposition : The hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine by treatment with an acid .

Antiglycation Activity

Recent studies have shown that derivatives of 2,4,6-trichlorophenyl hydrazones exhibit significant antiglycation potential. For instance:

- Compound 14 : IC50 = 27.2 ± 0.00 μM

- Compound 18 : IC50 = 55.7 ± 0.00 μM

- Standard (Rutin) : IC50 = 70 ± 0.50 μM

These findings suggest that certain hydrazone derivatives can inhibit glycation processes more effectively than established standards .

Antimicrobial and Anticancer Activities

Hydrazone derivatives have also been evaluated for their antimicrobial and anticancer properties:

- Antimicrobial Activity : Several synthesized hydrazones demonstrated high antibacterial and antifungal activities when compared to Ciprofloxacin.

- Anticancer Activity : The compounds were tested against the MCF7 breast cancer cell line with IC50 values ranging from 21.5 to 100 μM, indicating promising anticancer potential .

Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was performed to understand how different substitutions on the hydrazone structure affect biological activity. This analysis helps in designing more potent derivatives for therapeutic applications.

Case Studies

- Study on Antiglycation Agents :

- Antimicrobial Evaluation :

Summary of Findings

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 14 | 27.2 ± 0.00 | Antiglycation |

| Compound 18 | 55.7 ± 0.00 | Antiglycation |

| Rutin (Standard) | 70 ± 0.50 | Antiglycation |

| MCF7 Cell Line | 21.5 - 100 | Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hydrazine, (2,4,6-trichlorophenyl)-, sulfate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, 2,4,6-trichlorophenyl hydrazine reacts with sulfonic acid derivatives in ethanol under reflux, followed by acid catalysis (e.g., acetic acid). Post-synthesis, purity is ensured by recrystallization from ethanol and validated via HPLC or melting point analysis. Key intermediates like 2-chloro-N-sulfamoylphenyl acetamide are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and FT-Raman : Identify vibrational modes of the trichlorophenyl ring (C-Cl stretching at 600–800 cm⁻¹) and hydrazine sulfate groups (N-H bending at ~1500 cm⁻¹).

- NMR : Use -NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and hydrazine protons (δ 4.0–5.0 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 318.5 for CHClNSO) .

Q. How can researchers distinguish this compound from structurally similar hydrazine derivatives?

- Methodological Answer : Use X-ray crystallography (via SHELXL software ) to resolve the sulfate group’s geometry and chlorine substituent positions. Differential Scanning Calorimetry (DSC) can also differentiate thermal stability profiles, as the trichlorophenyl group increases decomposition temperatures (>200°C) compared to non-halogenated analogs .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : Computational DFT studies reveal a HOMO-LUMO energy gap of ~4.2 eV, localized on the sulfur atom (HOMO) and trichlorophenyl ring (LUMO). This charge transfer facilitates ligand-to-metal donation in metal complexes (e.g., Cu(II), Fe(II)), enhancing catalytic or antimicrobial activity. Optimize metal-ligand ratios (1:2 or 1:3) in methanol/THF under inert conditions .

Q. What role does this compound play in synthesizing bioactive metal complexes?

- Methodological Answer : It acts as a tridentate ligand via sulfur, nitrogen, and oxygen donors. For example:

- React with Cu(NO)·3HO in DMF to form octahedral complexes.

- Characterize using ESR (g ≈ 2.1) and UV-Vis (d-d transitions at 600–700 nm). Bioactivity assays (e.g., antimicrobial disk diffusion) show enhanced activity against S. aureus (MIC 12.5 µg/mL) .

Q. How can sulfonylation reactions be employed to functionalize this compound?

- Methodological Answer : React with arylsulfonyl hydrazides in 1,2-dichloroethane (DCE) at 80°C for 12 hours. Use TLC (hexane:ethyl acetate, 3:1) to monitor progress. The sulfonyl group introduces electron-withdrawing effects, altering solubility and redox properties. Validate via -NMR (new sulfonyl C=O at ~170 ppm) .

Q. What are the degradation pathways and metabolites of this compound under physiological conditions?

- Methodological Answer : In vitro metabolism studies (e.g., liver microsomes) identify:

- Primary metabolites : Benzaldehyde 2-(2,4,6-trichlorophenyl) hydrazone (BATH) via oxidative deamination.

- Secondary metabolites : 2,4,6-Trichloroaniline (via hydrolysis) and sulfonic acid derivatives. Use LC-MS/MS (MRM mode) for quantification .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding to cytochrome P450 (CYP3A4) with a ΔG ≈ -8.2 kcal/mol.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- DFT (Gaussian 16) : Calculate Fukui indices to map electrophilic/nucleophilic sites for reactivity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.